molecular formula C11H8N4O3 B3244010 MPN9B439VT CAS No. 16075-63-1

MPN9B439VT

Cat. No.: B3244010
CAS No.: 16075-63-1
M. Wt: 244.21 g/mol
InChI Key: AELOZPCEAZBHGJ-UHFFFAOYSA-N
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Description

MPN9B439VT, also known as 5-hydroxy-1-phenyl-1H-pyrazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione, is a heterocyclic compound with the molecular formula C11H8N4O3 and a molecular weight of 244.2062 g/mol . This compound is characterized by its pyrazolo-pyrimidine core structure, which is a common motif in medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of MPN9B439VT typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid with formamide, followed by cyclization to form the pyrazolo-pyrimidine core . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

For industrial production, the process is scaled up using batch or continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency and purity of the final product .

Chemical Reactions Analysis

MPN9B439VT undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with appropriate catalysts and temperature control. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyrazole and pyrimidine rings .

Scientific Research Applications

MPN9B439VT has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.

    Biology: The compound exhibits potential biological activities, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its structural similarity to known bioactive molecules, this compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

MPN9B439VT can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ significantly from those of its analogs .

Properties

IUPAC Name

5-hydroxy-1-phenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O3/c16-10-8-6-12-14(7-4-2-1-3-5-7)9(8)13-11(17)15(10)18/h1-6,18H,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELOZPCEAZBHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C(=O)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936385
Record name 5-Hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16075-63-1
Record name 5-Hydroxy-1-phenyl-1H-pyrazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016075631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC104149
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104149
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXY-1-PHENYL-1H-PYRAZOLO(3,4-D)PYRIMIDINE-4,6(5H,7H)-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPN9B439VT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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